molecular formula C8H11N3O B7590831 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one

1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one

Cat. No. B7590831
M. Wt: 165.19 g/mol
InChI Key: RFRZTGGDEMGZHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrrolopyrazolone derivative that has been synthesized using different methods. It has shown promising results in various scientific studies, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in cancer cell growth, inflammation, or neuronal cell damage.
Biochemical and Physiological Effects:
1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, or neuronal cell damage. It has also been shown to reduce the production of certain inflammatory cytokines. Furthermore, it has been shown to protect neuronal cells from damage and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various scientific studies. However, there are also some limitations to its use. It may have limited solubility in certain solvents, and its mechanism of action is not fully understood.

Future Directions

There are several future directions for the study of 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one. One direction is to further investigate its mechanism of action and identify the enzymes or proteins that it targets. Another direction is to study its potential applications in other areas, such as cardiovascular disease or neurodegenerative diseases. Furthermore, it may be beneficial to study the pharmacokinetics and toxicity of this compound to determine its suitability for clinical use.
In conclusion, 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one is a chemical compound that has shown potential applications in various scientific studies. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its suitability for clinical use.

Synthesis Methods

Several methods have been developed for the synthesis of 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one. One of the most common methods involves the reaction of 4-chloropyrazole with 2-methyl-3-oxobutanenitrile in the presence of a base. This reaction produces 1-(4-chloro-6-hydroxy-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one, which is then converted to 1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one by reducing the hydroxyl group.

Scientific Research Applications

1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one has shown potential applications in various scientific studies. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential in reducing inflammation. Furthermore, it has been studied for its potential as a neuroprotective agent and has shown promising results in protecting neuronal cells from damage.

properties

IUPAC Name

1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c1-2-8(12)11-4-6-3-9-10-7(6)5-11/h3H,2,4-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFRZTGGDEMGZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC2=C(C1)NN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)propan-1-one

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